2,4-Dichlorovalerophenone is a chemical compound with the molecular formula and a molecular weight of 231.12 g/mol. It is classified as an aromatic ketone, characterized by the presence of two chlorine atoms located at the 2 and 4 positions of the phenyl ring, and a valerophenone moiety. This compound is of interest in various scientific applications due to its unique structural properties and reactivity.
The compound is cataloged under the CAS number 61023-66-3. It falls within the category of dichlorinated organic compounds, specifically aromatic ketones, which are known for their diverse applications in pharmaceuticals, agrochemicals, and synthetic chemistry. The synthesis of 2,4-dichlorovalerophenone can be traced through various methods that involve starting materials such as 2,4-dichlorobenzamide and butyllithium in tetrahydrofuran .
The synthesis of 2,4-dichlorovalerophenone can be achieved through several methods:
These methods highlight the versatility in synthesizing 2,4-dichlorovalerophenone, allowing for variations based on available reagents and desired purity levels.
2,4-Dichlorovalerophenone participates in various chemical reactions typical of aromatic ketones:
These reactions are crucial for understanding its reactivity profile in synthetic applications.
The mechanism of action for reactions involving 2,4-dichlorovalerophenone typically involves:
This mechanism underpins its utility in organic synthesis and photochemical applications.
These properties are essential for handling and application in laboratory settings.
2,4-Dichlorovalerophenone finds applications in various fields:
Friedel-Crafts acylation remains the predominant industrial method for synthesizing 2,4-dichlorovalerophenone (1-(2,4-dichlorophenyl)-1-pentanone; CAS 61023-66-3). This electrophilic substitution reaction involves acylating 1,3-dichlorobenzene with valeroyl chloride derivatives. The electron-deficient aromatic ring necessitates vigorous conditions, with product purity ≥98.5% achievable through optimized protocols [1] .
Conventional Lewis acids (e.g., aluminum chloride) suffer from stoichiometric requirements and aqueous workup complications. Modern systems employ:
Table 1: Catalytic Performance in Friedel-Crafts Acylation
Catalyst System | Loading (mol%) | Temperature (°C) | Yield (%) | Reusability |
---|---|---|---|---|
Hafnium triflate/triflic acid | 10 | 25 | 92 | 3 cycles |
Zeolite H-beta | 15 | 80 | 87 | >10 cycles |
Sulfated zirconia | 100 | 120 | 78 | 5 cycles |
Hafnium triflate with triflic acid enables near-quantitative conversion at ambient temperatures by generating highly electrophilic acylium ions. This bifunctional system activates both the acyl chloride and the aromatic substrate, enhancing regioselectivity for the 1,3,4-trisubstituted product [7]. Zeolites offer sustainability advantages, with H-beta’s mesopores facilitating diffusion of bulky valerophenone precursors while minimizing diacylation .
Valeroyl chloride provides superior electrophilicity compared to pentanoic anhydride, achieving 90–95% yields versus 70–75% for anhydrides under identical conditions. Critical trade-offs exist:
Table 2: Acetylating Agent Performance Comparison
Agent | Reaction Time (h) | By-product Formation | Corrosivity | Purification Complexity |
---|---|---|---|---|
Valeroyl chloride | 2.5 | Low (HCl) | High | Moderate |
Valeric anhydride | 8.0 | High (carboxylic acid) | Low | High |
Chlorides require corrosion-resistant flow reactors but enable simplified distillative isolation of the pale yellow liquid product. Anhydrides necessitate base washing to remove acidic residues, complicating large-scale operations despite safer handling. Solvent-free protocols with excess dichlorobenzene (3:1 molar ratio) minimize waste while serving as the reaction medium [6] .
n-Butyllithium (2.5M in hexanes) metallates 2,4-dichlorobenzene at −78°C, generating a stable aryllithium species that attacks valeronitrile or valeroyl chloride. Key advantages include:
Reaction with valeronitrile (followed by acidic hydrolysis) yields 75–80% ketone purity, while valeroyl chloride gives 85–90% but requires strict stoichiometry to avoid dialkylation. Lithium coordination stabilizes the tetrahedral intermediate, directing substitution over elimination [6].
Tetrahydrofuran’s Lewis basicity (donor number 20.0) enhances n-butyllithium reactivity through:
Table 3: Solvent Impact on Lithiation Efficiency
Solvent | Dielectric Constant (ε) | Metallation Time (min) | Ketone Yield (%) |
---|---|---|---|
Tetrahydrofuran | 7.5 | 30 | 89 |
Diethyl ether | 4.3 | 45 | 82 |
Hexane | 1.9 | 120 | 38 |
Optimized THF/water mixtures (ε tunable from 7.5–80.1) enable single-phase reaction conditions, facilitating nucleophile-electrophile encounters. Post-reaction, salting-out with sodium chloride separates THF for recycling (≥90% recovery) .
Batch reactors face heat transfer limitations during exothermic acylation (ΔH = −120 kJ/mol), causing:
Modular flow systems resolve these via:
Pilot-scale trials demonstrate 98.5% purity at 500 kg/day throughput, surpassing batch capability (92% purity at 100 kg/day) [10].
Integrated recovery units enable:
Life cycle analysis confirms 40% reduction in E-factor (kg waste/kg product) versus batch methods, aligning with green chemistry principles. Energy-saving heat pump technology further reduces steam demand by 42% in separation stages [4].
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